![molecular formula C16H16F3NO4 B2838828 Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 294853-31-9](/img/structure/B2838828.png)
Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound featuring a trifluoromethoxyphenyl group attached to a tetrahydropyridinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity and selectivity are crucial for understanding its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Uniqueness
Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate stands out due to its trifluoromethoxyphenyl group, which imparts unique electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4/c1-3-23-15(22)14-9(2)20-13(21)8-12(14)10-4-6-11(7-5-10)24-16(17,18)19/h4-7,12H,3,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGKFOTZRLNNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
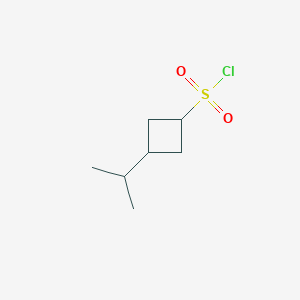
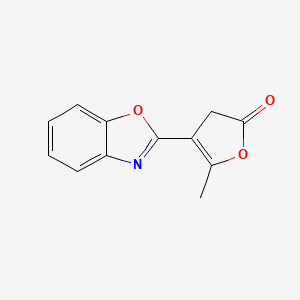
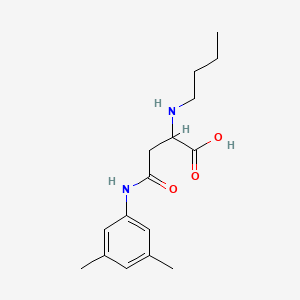
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/new.no-structure.jpg)
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)

![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)
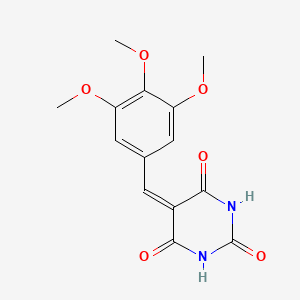
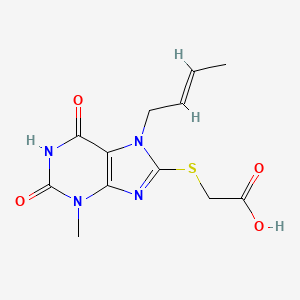
![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)
![1-[4-(dimethylsulfamoyl)benzoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2838764.png)
![Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2838766.png)
